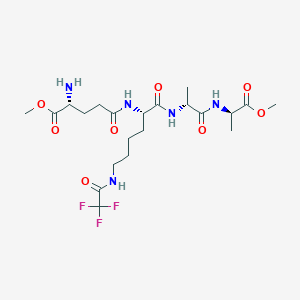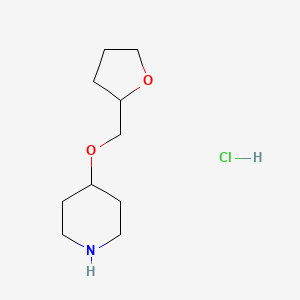
2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid” contains several functional groups. The 2-fluorophenyl group is a phenyl ring (a cyclic group of carbon atoms) with a fluorine atom attached. The 1,3-thiazole is a heterocyclic compound, which means it’s a ring structure that contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen. Finally, the carboxylic acid group (-COOH) is a common functional group that consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl ring and the heterocyclic thiazole ring could potentially have interesting effects on the compound’s overall structure .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility, melting point, boiling point, and other properties could be predicted based on its structure .Applications De Recherche Scientifique
Fluorophores for Aluminium(III) Detection
Researchers have studied phenyl-2-thiazoline fluorophores, including derivatives of 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, for their potential in selective Al3+ detection. These compounds are of interest in the study of intracellular Al3+ due to their UV-visible and fluorescence spectroscopic characteristics, forming stable binary Al3+ complexes in certain solvents and exhibiting substantial UV-visible absorbance changes upon coordination (Lambert et al., 2000).
Synthesis and Evaluation for Anti-Inflammatory and Antinociceptive Activities
A series of thiazolo [3,2-a] pyrimidine derivatives were synthesized using 4-fluoroaniline and ethylacetoacetate as starting materials, with compounds including derivatives of 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid. These compounds were evaluated for anti-inflammatory and antinociceptive activities, showing significant results in both areas (Alam et al., 2010).
Synthesis and Biological Activities of Novel Derivatives
A range of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, closely related to 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, were synthesized and evaluated for biological activities including fungicidal and antivirus activities. These compounds demonstrated promising results in preliminary bioassays, showcasing their potential in fungi and virus control (Fengyun et al., 2015).
Antimicrobial Activity
A study involving the synthesis of novel 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, which are structurally similar to 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, revealed significant in vitro antibacterial activity against a variety of bacteria. These compounds also displayed antifungal activity against several fungal species (Saeed et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFRIMBNGDEXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655521 | |
| Record name | 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
1094373-86-0 | |
| Record name | 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)

![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)
![4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1438133.png)
![3-[(4-Nitrobenzyl)oxy]pyrrolidine](/img/structure/B1438134.png)


![[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1438138.png)
![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride](/img/structure/B1438142.png)



